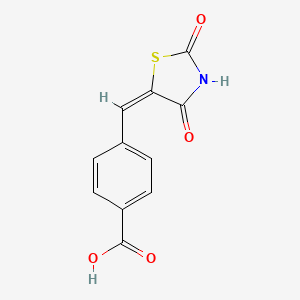

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid

説明

Historical Context of 2,4-Dioxothiazolidine Derivatives in Medicinal Chemistry

The 2,4-dioxothiazolidine scaffold has served as a cornerstone in medicinal chemistry since the mid-20th century, with early research focused on its insulin-sensitizing properties. Rosiglitazone and pioglitazone, FDA-approved thiazolidinedione (TZD) derivatives, revolutionized type 2 diabetes mellitus (T2DM) treatment by targeting peroxisome proliferator-activated receptor gamma (PPAR-γ). However, limitations such as cardiovascular risks and hepatotoxicity in first-generation TZDs spurred structural diversification. The introduction of 4-(2,4-dioxothiazolidin-5-ylidenemethyl)benzoic acid represents a strategic modification combining the TZD core with a benzoic acid moiety, enhancing target specificity while mitigating off-target effects.

Early synthetic efforts prioritized PPAR-γ agonism, but modern derivatization strategies now emphasize multifunctional pharmacophores. For example, Nazreen et al. demonstrated that hybridizing TZD with aromatic systems improves PPAR-γ transactivation (73.4–78.9%) and thymidylate synthase inhibition (IC~50~: 3.2–5.1 μM). This evolutionary trajectory underscores the scaffold’s adaptability in addressing diverse pathological pathways.

Research Evolution and Academic Significance

Recent studies have expanded the therapeutic horizon of this compound derivatives beyond metabolic disorders. El-Kasef et al. synthesized (Z)-3,5-disubstituted analogs showing potent anti-breast cancer activity (IC~50~: 1.27–1.50 μM) through dual modulation of Bcl-2 family proteins and VEGF/HIF-1α pathways. Concurrently, Moorthy et al. reported derivatives with broad-spectrum antimicrobial effects, including Pseudomonas aeruginosa inhibition (MIC: 0.56 μg/ml).

Table 1: Key Biological Activities of this compound Derivatives

Computational advancements have accelerated rational design, with molecular docking revealing binding affinities up to −7.3 kcal/mol for PPAR-γ. Quantitative structure-activity relationship (QSAR) models further optimize log P and topological indices, as demonstrated by Chawla et al.’s study correlating χ3 descriptors with antihyperglycemic efficacy.

Position in Contemporary Drug Discovery Paradigms

The compound’s versatility aligns with three modern therapeutic strategies:

- Polypharmacology : Derivatives exhibit simultaneous PPAR-γ agonism and kinase inhibition, addressing multifactorial diseases like cancer-associated diabetes.

- Targeted Protein Degradation : Structural features enable potential recruitment to E3 ubiquitin ligases, mirroring proteolysis-targeting chimera (PROTAC) mechanisms reported for analogous heterocycles.

- Computational-Driven Optimization : Machine learning models predict ADME profiles, with recent analogs showing >80% human intestinal absorptivity and cytochrome P450 compatibility.

El-Adl et al.’s VEGFR-2 inhibitors (IC~50~: 0.26 μM) exemplify scaffold repurposing for angiogenesis modulation, outperforming sorafenib in selectivity indices. This dual targeting of metabolic and proliferative pathways positions this compound as a privileged structure in precision medicine pipelines.

特性

IUPAC Name |

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRKDEAFRQCTBN-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

5-(4-カルボキシベンジリデン)チアゾリジン-2,4-ジオンの合成は、通常、特定の条件下でチアゾリジン-2,4-ジオンと4-ホルミル安息香酸を反応させることにより行われます。この反応は、通常、トルエンなどの溶媒中で、ピペリジンなどの塩基と酢酸などの酸触媒の存在下で行われます。 混合物を約80°Cに加熱して数時間保持することで、目的生成物の形成を促進します .

工業生産方法

化学反応の分析

反応の種類

5-(4-カルボキシベンジリデン)チアゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてさまざまな誘導体に変換されます。

還元: 還元反応は、チアゾリジン環または安息香酸部分を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってさまざまな酸化誘導体が得られるのに対し、還元によって化合物の還元形態が生成されます .

科学的研究の応用

5-(4-カルボキシベンジリデン)チアゾリジン-2,4-ジオンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害など、潜在的な生物活性について研究されています。

医学: 特に創傷治癒と炎症調節における、潜在的な治療効果について研究されています。

作用機序

6. 類似の化合物との比較

類似の化合物

5-(4-カルボキシベンジリデン)チアゾリジン-2,4-ジオンメチルエステル: 類似の構造的特徴を持つメチルエステル誘導体です。

(Z)-5-(4-カルボキシベンジリデン)チアゾリジン-2,4-ジオン: 原子の空間配置が異なるジアステレオマーです

独自性

5-(4-カルボキシベンジリデン)チアゾリジン-2,4-ジオンは、チアゾリジン環と安息香酸部分の特定の組み合わせにより、独特の化学的および生物学的特性を備えています。 15-プロスタグランジンデヒドロゲナーゼを阻害し、プロスタグランジンE2レベルを調節する能力は、他の類似の化合物とは異なります.

類似化合物との比較

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule but differ in substituents, ring systems, or functional groups:

Physicochemical Properties

- Solubility : The benzoic acid moiety enhances hydrophilicity, but substituents like benzylidene (BML-260) or trifluoromethyl (ESRRAi) reduce aqueous solubility .

- Stability : Thiazolidinedione derivatives are sensitive to hydrolysis under acidic/basic conditions. The thioxo group in BML-260 increases stability compared to dioxo analogues .

- Molecular Weight : The target compound (249 g/mol) is smaller than BML-260 (341 g/mol) or ESRRAi derivatives, impacting bioavailability and membrane permeability .

Key Research Findings

Target Compound : Demonstrated utility as a scaffold for antimicrobial agents. Derivatives showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

BML-260 : Exhibited IC₅₀ values of 10–15 µM in breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .

ESRRAi : Reduced mitochondrial mass in cancer cells by 40–60% at 1 µM, highlighting its role in metabolic regulation .

生物活性

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound features a thiazolidine ring which is known for its bioactive properties. The thiazolidine derivatives have been widely studied due to their potential in various therapeutic applications.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

- Bacterial Strains Tested :

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

In one study, derivatives were synthesized and evaluated for their antibacterial activity against these strains, with some showing MIC values as low as 0.5 µg/mL against S. aureus .

Anticancer Activity

The anticancer potential of thiazolidine derivatives is notable, particularly in inhibiting cancer cell proliferation. Various studies have reported the synthesis of derivatives that demonstrate cytotoxicity across multiple cancer cell lines:

- Cell Lines Evaluated :

- MCF-7 (breast cancer)

- LNCaP (prostate cancer)

- SW-480 (colon adenocarcinoma)

For example, compounds derived from thiazolidine have shown varying degrees of cytotoxicity with log10 GI50 values indicating significant potency against these cell lines .

Antioxidant Activity

Thiazolidine derivatives also exhibit antioxidant properties. Research has highlighted that certain derivatives not only act as effective inhibitors of oxidative stress but also enhance cellular defense mechanisms against free radicals.

Case Studies and Research Findings

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The thiazolidine ring enhances its reactivity towards nucleophiles, facilitating the formation of covalent bonds with biological molecules, which can lead to its observed effects.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Knoevenagel condensation between a benzaldehyde derivative and a thiazolidinedione precursor. For example:

- Reagent selection : Use glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours) to promote condensation .

- Workup : Post-reaction, solvent removal under reduced pressure followed by filtration yields the crude product. Recrystallization (e.g., acetic acid/DMF) improves purity .

- Yield optimization : Adjust molar ratios (e.g., 1:1 aldehyde-to-thiazolidinedione) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic techniques :

- NMR (¹H/¹³C): Confirm the presence of the thiazolidinedione ring (C=O at ~170 ppm) and benzoic acid protons (aromatic signals at 7–8 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Elemental analysis : Verify empirical formula (e.g., C₁₁H₇NO₄S) .

Q. What are the foundational biological activities associated with this compound?

Preliminary studies indicate:

- Antimicrobial activity : Linked to the thiazolidinedione core disrupting microbial cell membranes .

- Anticancer potential : Inhibition of kinase pathways (e.g., CDK1/GSK3β) via interaction with ATP-binding domains .

- Anti-inflammatory effects : Modulation of COX-2/5-LOX pathways, as observed in structural analogs .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?

- SAR-guided design :

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene moiety improve antimicrobial potency but may increase cytotoxicity .

- Hybrid analogs : Fusion with pyrazole or benzothiazole rings enhances target specificity (e.g., kinase inhibition) .

- In silico optimization : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like phospholipase A₂ .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .

- Validate enzyme inhibition assays (e.g., Michaelis-Menten kinetics for COX-2) .

- Impurity analysis : Trace solvents (e.g., DMF residues) may interfere; quantify via GC-MS .

Q. What experimental strategies elucidate the compound’s mechanism of action?

- Target identification :

- SPR biosensing : Screen interactions with protein libraries (e.g., human kinome) .

- Pull-down assays : Use biotinylated derivatives to isolate binding partners .

- Pathway analysis : Transcriptomic profiling (RNA-seq) identifies downstream genes (e.g., apoptosis regulators) .

Q. How can researchers address poor solubility or bioavailability in preclinical studies?

- Formulation strategies :

- Nanoencapsulation : Use PLGA nanoparticles to enhance aqueous solubility .

- Prodrug design : Esterify the benzoic acid group for improved membrane permeability .

- Pharmacokinetic studies : Monitor plasma half-life (LC-MS/MS) in rodent models .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing analogs, and how can they be mitigated?

- Side reactions : Oxidative degradation of the thiazolidinedione ring; use inert atmosphere (N₂) and antioxidants (e.g., BHT) .

- Isomerization : The Z/E configuration of the benzylidene group affects activity. Confirm stereochemistry via NOESY NMR .

Q. How can computational tools accelerate research on this compound?

- QSAR modeling : Predict ADMET properties (e.g., logP, CYP450 inhibition) using platforms like Schrödinger .

- Molecular dynamics : Simulate binding stability with targets (e.g., 50 ns simulations in GROMACS) .

Q. What strategies validate the compound’s selectivity for therapeutic targets?

- Off-target screening : Profile against panels of receptors/enzymes (e.g., Eurofins Panlabs) .

- Crystal structures : Resolve ligand-target complexes via X-ray crystallography (e.g., PDB deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。